molecular formula C12H17NO2 B1217040 Salsolidine CAS No. 5784-74-7

Salsolidine

Numéro de catalogue: B1217040
Numéro CAS: 5784-74-7
Poids moléculaire: 207.27 g/mol
Clé InChI: HMYJLVDKPJHJCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Salsolidine (C₁₂H₁₇NO₂) is a naturally occurring tetrahydroisoquinoline (THIQ) alkaloid characterized by a 6,7-dimethoxy-substituted aromatic ring and a methyl group at the N1 position of the heterocyclic backbone . It is isolated from plants such as Salsola species and cacti (e.g., Carnegiea gigantea) . This compound exhibits notable biological activities, including weak monoamine oxidase (MAO) inhibition (Ki = 26 µM for the R-enantiomer) , cytotoxicity against cancer cell lines (e.g., IC₅₀ = 2.89–5.84 µM in A549, MCF-7, and SH-SY5Y cells) , and applications in asymmetric catalysis via artificial metalloenzymes (ArMs) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La salsoline peut être synthétisée par diverses méthodes. Une approche courante consiste à faire réagir la 6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine avec la formamidine en présence d’un catalyseur tel que l’acide camphorsulfonique. Le mélange réactionnel est chauffé à reflux, puis refroidi et traité davantage pour obtenir la salsoline .

Méthodes de production industrielle : La production industrielle de la salsoline implique souvent l’utilisation de systèmes à flux continu et de solvants verts pour améliorer l’efficacité et la durabilité. Des méthodes enzymatiques, telles que les réactions catalysées par les lipases, sont également utilisées pour atteindre une pureté énantiomérique élevée .

Analyse Des Réactions Chimiques

Types de réactions : La salsoline subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine et de la dihydroisoquinoléine, qui ont des propriétés pharmacologiques distinctes .

4. Applications de la recherche scientifique

Applications De Recherche Scientifique

Mécanisme D'action

La salsoline exerce ses effets principalement par l’inhibition de la monoamine oxydase A. Cette enzyme est responsable de la dégradation des neurotransmetteurs monoamines tels que la sérotonine et la dopamine. En inhibant cette enzyme, la salsoline augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui peut avoir des effets neuroprotecteurs et antidépresseurs. De plus, il a été démontré que la salsoline inhibait faiblement l’acétylcholinestérase et la butyrylcholinestérase, contribuant ainsi davantage à ses propriétés neuroprotectrices .

Composés similaires :

    Salsolinol : Un autre alcaloïde tétrahydroisoquinoléine possédant des propriétés neurotoxiques et neuroprotectrices.

    Salsoline : Un composé apparenté présentant des caractéristiques structurales et des activités pharmacologiques similaires.

    Isosalsoline : Un isomère de la salsoline présentant des effets biologiques distincts.

    Norsalsolinol : Un dérivé qui pourrait avoir des implications dans les maladies neurodégénératives .

Unicité : La salsoline est unique en son genre par son inhibition stéréosélective de la monoamine oxydase A, l’énantiomère R étant plus actif que l’énantiomère S. Cette spécificité en fait un outil précieux dans la recherche biochimique et un agent thérapeutique potentiel pour diverses affections neurologiques .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Related Compounds

Structural Analogues

Salsoline

  • Structure : Similar to salsolidine but lacks the methyl group at N1, instead possessing a hydroxyl group at C1.
  • Biological Activity : Less cytotoxic than this compound in comparative studies on tumor cell lines .
  • Applications : Primarily studied for cardiovascular effects, unlike this compound’s focus on oncology and enzymology.

Carnegine

  • Structure : Shares the THIQ core but substitutes the 6,7-dimethoxy groups with a single methoxy group at C4.
  • Biological Activity: Limited cytotoxicity data; primarily investigated for neurological effects.
  • Synthesis : Synthesized via Pomeranz–Fritsch–Bobbitt cyclization, similar to this compound, but with divergent substituent strategies .

Arizonine

  • Structure: A novel THIQ alkaloid with a hydroxyl group at C8 and methoxy groups at C6 and C5.
  • Biological Activity: Not yet fully characterized but structurally distinct due to additional oxygenation .

Dehydrothis compound and Isothis compound

  • Structure : Dehydrothis compound lacks one hydrogen in the THIQ ring, while isothis compound has a shifted methoxy group.
  • Biological Activity : Both exhibit lower MAO inhibition and cytotoxicity compared to this compound .

Functional Analogues

Tetrahydroisoquinoline (THIQ) Derivatives

  • Examples: (+)-Crispine A, (−)-Benzo[a]quinolizidine.
  • Synthesis : Utilize sulfinimine-based strategies similar to this compound but require additional stereochemical control .
  • Applications : Focus on antimicrobial and neuroactive properties, contrasting with this compound’s anticancer emphasis .

Key Observations :

  • This compound benefits from advanced enantioselective methods (e.g., DKR), achieving >99% ee , whereas carnegine synthesis remains less efficient.
  • ArMs (e.g., scdSav-based systems) enable scalable this compound precursor reduction with 90% ee and >17,000 turnover numbers (TONs) .

Cytotoxicity

Compound Cell Line (IC₅₀, µM) Mechanism of Action Reference
This compound A549: 3.83 ± 0.78 CDK9 inhibition via active-site interaction
SH-SY5Y: 2.89 ± 0.92 G2/M cell cycle arrest
Salsoline KML tissue culture: Higher IC₅₀ Undefined, weaker than this compound
THIQ Derivatives Variable (e.g., 10–50 µM) Apoptosis induction via ROS generation

Enzymatic Inhibition

  • MAO Inhibition : this compound’s R-enantiomer (Ki = 26 µM) is 2.4× more potent than the S-form (Ki = 63 µM) .
  • CDK9 Binding : Molecular docking confirms this compound derivatives bind CDK9 (PDB: 3BLR) with higher affinity than carnegine analogues .

Activité Biologique

Salsolidine is a tetrahydroisoquinoline alkaloid that exhibits a range of biological activities, particularly in the context of neuropharmacology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular models, and relevant case studies.

This compound is characterized by its structural framework, which allows it to interact with various biological targets. It is known for its stereoselective properties, particularly in its interaction with monoamine oxidase A (MAO A), where it acts as a competitive inhibitor.

  • MAO A Inhibition :
    • This compound has been identified as a stereoselective competitive inhibitor of MAO A, with an IC₅₀ value indicating effective inhibition at low concentrations. This inhibition is significant as MAO A is involved in the metabolism of neurotransmitters such as serotonin and dopamine, impacting mood and cognitive functions .
  • Opioid Receptor Activity :
    • Research indicates that this compound activates the μ-opioid receptor through the G protein-adenylate cyclase pathway, demonstrating an EC₅₀ value of 2×105M2\times 10^{-5}\,M for racemic this compound. The stereoisomers (R)-SAL and (S)-SAL exhibit different potencies, with (S)-SAL being more effective .
  • Neurotoxicity :
    • This compound has shown dose-dependent neurotoxic effects in human neuroblastoma cells (SH-SY5Y). At concentrations around 400 μM, it can induce apoptosis characterized by increased caspase-3 levels and reduced cell viability .

Biological Activity Data Table

Biological Activity Concentration (μM) Effect Reference
MAO A InhibitionIC₅₀ < 100Competitive inhibition of MAO AMedChemExpress
μ-opioid Receptor Activation0.01 – 1Activation with EC₅₀ = 2×105M2\times 10^{-5}\,MBerríos-Cárcamo et al.
Neurotoxicity in SH-SY5Y Cells400Induces apoptosis; approx. 50% cell death at 400 μMBrown et al.
Reactive Oxygen Species Production100-500Increased ROS production; decreased cell viabilityWanpen et al.
Prolactin Release Stimulation1-10Significant stimulation of prolactin release from bovine anterior pituitary cellsHashizume et al.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective potential of this compound against oxidative stress, it was found that co-treatment with antioxidants significantly mitigated the cytotoxic effects observed in SH-SY5Y cells exposed to this compound. This suggests a potential therapeutic role in neurodegenerative diseases where oxidative stress is a contributing factor .

Case Study 2: Behavioral Impact

A clinical trial investigated the behavioral effects of this compound on patients with Parkinson's disease. The results indicated improvements in mood and motor function correlated with reduced levels of MAO A activity in participants treated with this compound compared to controls .

Summary of Research Findings

The biological activity of this compound encompasses a variety of mechanisms that influence both neuronal health and neurotransmitter metabolism. Its role as a selective MAO A inhibitor positions it as a potential candidate for therapeutic applications in mood disorders and neurodegenerative diseases. Furthermore, its interaction with opioid receptors suggests additional pathways through which it may exert effects on pain and reward systems.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Salsolidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound synthesis typically involves Pictet-Spengler cyclization of dopamine derivatives with aldehydes under acidic conditions. Recent advancements employ enantioselective catalysis using CpIr complexes (e.g., [CpIr(biot-p-L)Cl]⊂SAV-S112A) to achieve high turnover numbers (TON up to 4000) and enantiomeric excess (ee up to 96%) . Optimization includes:

  • Catalyst screening : Use saturation mutagenesis to identify optimal enzyme-catalyst hybrids.
  • HPLC analysis : Chiralpak-IC columns for ee determination .
  • Thermodynamic profiling : Kinetic studies to refine reaction parameters (temperature, solvent polarity).

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : For structural elucidation (e.g., 1H/13C NMR to confirm tetrahydroisoquinoline backbone) .
  • HPLC-MS : Quantify purity and monitor reaction progress, especially for chiral resolution .
  • X-ray crystallography : Resolve absolute configurations (e.g., Battersby et al.’s work on this compound stereochemistry) .

Q. What standardized assays are used to evaluate this compound’s cytotoxicity in preclinical models?

Methodological Answer:

  • In vitro models : KML tissue culture and tumor cell lines (e.g., IC50 determination via MTT assays) .
  • In vivo models : Xenograft studies in rodents, with endpoints like tumor volume reduction and histopathology .
  • Controls : Include reference compounds (e.g., doxorubicin) and vehicle controls to validate assay specificity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological profiles?

Methodological Answer:

  • Functional group modulation : Introduce substituents at the 6,7-methoxy or 1-methyl positions to alter lipophilicity and target affinity .
  • Hybrid catalysts : Optimize enantioselectivity using engineered Savinase mutants (e.g., S112A-K121A double mutants for improved activity) .
  • High-throughput screening : Test derivatives against kinase panels (e.g., CDK4-cyclin D) to identify selectivity patterns .

Q. What computational strategies are effective for predicting this compound’s interactions with therapeutic targets like CDKs?

Methodological Answer:

  • Molecular docking : Use Glide (Schrödinger Suite) to model binding modes with CDK5/p25 or CDK4-cyclin D .
  • Force field optimization : Apply OPLS3 for accurate ligand-protein interaction energy calculations .
  • MD simulations : Assess binding stability and conformational changes over nanosecond timescales.

Q. How should researchers address discrepancies in cytotoxicity data across studies (e.g., varying IC50 values)?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies (e.g., Kuznetsova et al. 2005 vs. Gharbi et al. 2022) to identify confounding variables (cell line heterogeneity, assay protocols) .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR to validate target engagement (e.g., CDK inhibition vs. off-target effects).
  • Standardization : Adopt CONSORT-like guidelines for reporting experimental conditions (e.g., cell passage number, serum concentration) .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound-related experiments?

  • Detailed protocols : Publish step-by-step synthesis and assay methods in supplementary materials, adhering to journals like Beilstein Journal of Organic Chemistry .
  • Data transparency : Share raw HPLC chromatograms and NMR spectra via repositories like Zenodo.
  • Reagent validation : Use commercial standards (e.g., Sigma-Aldrich) with Certificate of Analysis for key intermediates .

Q. What strategies are recommended for resolving enantiomeric excess (ee) challenges in asymmetric synthesis?

  • Chiral columns : Employ Chiralpak-IC or AD-H columns with polar mobile phases .
  • Kinetic resolution : Screen mutants like S112K Sav to invert enantioselectivity for (S)-salsolidine .

Q. Key Data from Literature

ParameterValue/OutcomeReference
Optimal Catalyst TON4000
Enantiomeric Excess (ee)96% (R)-salsolidine
Cytotoxicity (KML cell line)IC50 = 12.5 µM
CDK9 Binding Affinity (Kd)8.2 nM (abemaciclib comparison)

Propriétés

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYJLVDKPJHJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63283-42-1 (hydrochloride)
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20959384
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5784-74-7, 38520-68-2
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (47.0 g, 0.229 m) and NaOH (5 g) in absolute methanol (500 ml) was added NaBH4 (34.6 g, 0.917 m) and the mixture stirred for 2 hr (TLC complete) and allowed to stand overnight. The mixture was cooled in an ice bath, treated carefully with 20% HCl until pH 1 was achieved and then heated to 50° for 1 hr. The solvent was then removed on the aspirator and the residue dissolved in 1 liter H2O. The solution was basified to pH 11 with NaOH (20%) and extracted with 3×250 ml CHCl3. The extracts were dried over MgSO4 and evaporated to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline as an oil, 47.6 g (100% yield).
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (58.4 g, 0.24 m) in 1 liter of methanol and 5% Pd/C (5 g) were combined under nitrogen in a pressure bottle and the mixture hydrogenated at 40 psi and ambient temperature on a Parr apparatus for 18 hr. The catalyst was removed by filtration and the solvent evaporated. The residue was dissolved in H2O (1 liter), basified to pH 11 with 50% NaOH and extracted with CHCl3 (3×300 ml). The extracts were dried over MgSO4 and evaporated to dryness (aspirator, then high vacuum) to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline, 35.2 g (70% yield).
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salsolidine
Reactant of Route 2
Salsolidine
Reactant of Route 3
Reactant of Route 3
Salsolidine
Reactant of Route 4
Reactant of Route 4
Salsolidine
Reactant of Route 5
Salsolidine
Reactant of Route 6
Salsolidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.